tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
Description
Significance of Strained Hydrocarbons in Contemporary Organic Chemistry
Strained hydrocarbons are molecules in which bond angles deviate from the ideal values, leading to an increase in internal energy known as ring strain. This stored energy imparts unusual chemical and physical properties, making these compounds fascinating subjects for study and valuable building blocks in synthesis. The inherent strain can drive reactions that are otherwise unfavorable, allowing for the construction of complex molecular frameworks. The study of these molecules challenges and expands the understanding of chemical bonding and reactivity, pushing the boundaries of synthetic and theoretical chemistry. Their unique three-dimensional structures are also of great interest in medicinal chemistry and materials science, where precise spatial arrangement of functional groups is crucial.
Overview of the Tricyclo[3.3.0.03,7]octane (Stellane/Bisnoradamantane) Core Structure and its Structural Distinctiveness
The tricyclo[3.3.0.03,7]octane core is a rigid, cage-like hydrocarbon. This structure is also known by the trivial names stellane, due to its star-like shape, and bisnoradamantane, indicating it can be formally derived from adamantane by the removal of two methylene bridges. The synthesis and chemistry of its derivatives have been a subject of continuous interest since the first compound with this carbon skeleton was synthesized in 1964. cdnsciencepub.com
The defining feature of the tricyclo[3.3.0.03,7]octane skeleton is its significant strain energy. cdnsciencepub.com This strain arises from the forced eclipsing of C-H bonds and the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°. This high degree of strain makes its derivatives prone to rearrangement reactions, often proceeding through cationic intermediates. cdnsciencepub.com Despite its strain, the stellane core has demonstrated notable stability across a range of chemical conditions, including reduction, oxidation, and tolerance to strong acids and bases, highlighting its versatility as a foundational scaffold. chemrxiv.org
Recent research has highlighted the potential of the 1,5-disubstituted stellane scaffold as a saturated bioisostere of ortho-substituted benzenes. chemrxiv.org X-ray crystallographic analysis has shown that the substituents at the 1 and 5 positions exhibit an in-plane topology, mimicking the arrangement of ortho substituents on a benzene ring. chemrxiv.org This C(sp³)-rich polycyclic scaffold is a valuable tool in medicinal chemistry, offering an alternative to planar aromatic systems. chemrxiv.org
Research Trajectories and Academic Significance of Tricyclo[3.3.0.03,7]octane-1-carboxylic Acid
Tricyclo[3.3.0.03,7]octane-1-carboxylic acid has emerged as a key intermediate in the synthesis of mono-substituted stellane derivatives. chemrxiv.org Its synthesis provides a crucial entry point to explore the chemistry of stellanes with a single functional group, expanding their potential applications.
One of the primary research trajectories involves using this carboxylic acid as a precursor for a variety of mono-functionalized stellanes. For instance, it can undergo decarboxylative iodination to produce 1-iodostellane. chemrxiv.org Furthermore, through a Curtius rearrangement, it can be converted to 1-aminostellane. chemrxiv.org These transformations demonstrate the utility of the carboxylic acid group as a handle for introducing other functionalities onto the strained cage structure.
The academic significance of tricyclo[3.3.0.03,7]octane-1-carboxylic acid lies in its role in advancing the understanding and application of the stellane scaffold. By enabling the synthesis of mono-substituted derivatives, it allows for a more systematic investigation of the structure-activity relationships of stellane-containing compounds in medicinal chemistry. chemrxiv.org It serves as a building block for creating more complex molecules with unique steric and electronic properties. The development of scalable synthetic routes to stellane derivatives, starting from precursors like dimethyl stellane-1,5-dicarboxylate, underscores the growing interest in these compounds as non-planar, C(sp³)-rich scaffolds for drug discovery and materials science. chemrxiv.org
Below is a table summarizing key synthetic transformations starting from tricyclo[3.3.0.03,7]octane-1-carboxylic acid and related derivatives.
| Starting Material | Reagents/Conditions | Product | Application |
| 1-(methoxycarbonyl)stellane-5-carboxylic acid | Decarboxylative Iodination | 1-Iodostellane | Precursor for further functionalization |
| 1-stellane carboxylic acid | Curtius Rearrangement | 1-Aminostellane | Introduction of an amino group |
| Dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates | Iodine oxidation of the bis-enolate | Dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate | Key precursor for stellane derivatives |
Structure
3D Structure
Properties
CAS No. |
19027-07-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-3-5-1-7(9)2-6(5)4-9/h5-7H,1-4H2,(H,10,11) |
InChI Key |
CUXHLQQMYVCIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1CC2(C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Historical Development and Early Synthetic Endeavors
Genesis of the Tricyclo[3.3.0.03,7]octane Framework and its Derivatives
The journey into the chemistry of this intricate carbon skeleton began in 1964 with the first reported synthesis of a compound containing the tricyclo[3.3.0.03,7]octane framework. cdnsciencepub.com This initial breakthrough opened the door to continuous investigation into the synthesis and chemical behavior of its derivatives. cdnsciencepub.com The inherent strain within the tricyclic system is a key characteristic, influencing the reactivity and stability of these compounds. cdnsciencepub.com This high strain energy is a primary reason for the tendency of many tricyclo[3.3.0.03,7]octane derivatives to undergo cationic transformations and rearrangements. cdnsciencepub.com
Over the years, a variety of derivatives have been synthesized, including diols, diones, and various substituted compounds. researchgate.netacs.org The synthesis of compounds like 2,6-dimethylenetricyclo[3.3.0.03,7]octane highlighted the potential for rearrangements of the core skeleton into related structures, such as the tricyclo[3.2.1.03,6]octane system, during synthetic sequences. doi.org These early studies into various derivatives were crucial in building a foundational understanding of the framework's chemistry, paving the way for more complex synthetic targets.
Initial Synthetic Methodologies and Challenges in Accessing the Tricyclo[3.3.0.03,7]octane-1-carboxylic Acid Scaffold
The synthesis of compounds containing the tricyclo[3.3.0.03,7]octane skeleton is marked by significant challenges, primarily due to the molecule's high strain energy. cdnsciencepub.com This strain necessitates synthetic strategies that often rely on irreversible reactions in the key bond-forming step to prevent the decomposition or rearrangement of the desired tricyclic product. cdnsciencepub.com Early research efforts explored various pathways to construct this carbon framework.
A number of synthetic strategies for tricyclo[3.3.0.03,7]octane derivatives have been documented, many of which involve the formation of the critical C3-C7 bond from a pre-existing bicyclo[3.3.0]octane precursor. cdnsciencepub.comresearchgate.net Some of the early conceptual approaches are summarized below.
| Synthetic Approach | Precursor Type | Key Transformation | Status/Challenge |
| Intramolecular C-H Insertion | Bicyclo[3.3.0]octane derivative | Carbene insertion | Attempted for diester synthesis; challenges in precursor accessibility and reaction control. cdnsciencepub.comresearchgate.net |
| Photocyclization | Bicyclo[3.3.0]octanone derivative | Ketone-to-cyclopentanol photocyclization | Explored as a potential route, forming a C3-C7 bond. cdnsciencepub.comresearchgate.net |
| Pinacol (B44631) Reduction | Bicyclo[3.3.0]octane-3,7-dione | Anomalous reaction | Observed in specific substituted cases, but not a general method for the parent dione. cdnsciencepub.com |
| Oxidation of Bisenolates | Bicyclo[3.3.0]octane-3,7-dicarboxylate | Intramolecular cyclization | A successful and more general method for forming the 1,5-dicarboxylate derivative. sci-hub.se |
One of the more successful early methodologies provided a new synthetic entry into the tricyclo[3.3.0.03,7]octane skeleton, culminating in the synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate, a close relative of the target acid. sci-hub.se This multi-step synthesis underscores the complexity of accessing this scaffold.
A summary of this five-step synthesis is detailed below:
| Step | Starting Material | Reagents | Product | Key Outcome |
| 1 | cis-Bicyclo[3.3.0]octane-3,7-dione | Sodium cyanide | Stereoisomeric bis-cyanohydrins | Introduction of nitrile precursors. |
| 2 | Bis-cyanohydrins | Phosphoryl chloride, pyridine | Mixture of bicyclo[3.3.0]octa-2,6-diene-3,7-dicarbonitrile and -2,7-diene-3,7-dicarbonitrile | Dehydration to form unsaturated dinitriles. |
| 3 | Unsaturated dinitriles | H₂, Pd/C | Saturated dinitriles | Reduction of double bonds. |
| 4 | Saturated dinitriles | Alkaline hydrolysis, then diazomethane | Dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates | Conversion of nitriles to methyl esters. |
| 5 | Dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates | Lithium diisopropylamide, then Iodine | Dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate | Key C3-C7 bond formation via oxidation of the bis-enolate. sci-hub.se |
While this route successfully yielded the 1,5-dicarboxylate, the direct and efficient synthesis of the mono-carboxylic acid at the C1 position, tricyclo[3.3.0.03,7]octane-1-carboxylic acid, remained a formidable challenge. The difficulties included controlling the regioselectivity of carboxylation on the highly symmetric framework and developing methods to introduce a single carboxyl group without inducing skeletal rearrangements. The synthesis of related isomers, such as (-)-6-oxotricyclo[3.3.0.03,7]octane-2-carboxylic acid, demonstrated that functionalizing the skeleton with a carboxylic acid group was possible, though these methods were not directly applicable to the C1 position. rsc.org These initial endeavors highlighted the intricate synthetic puzzle presented by the tricyclo[3.3.0.03,7]octane scaffold.
Advanced Synthetic Strategies for Tricyclo 3.3.0.0,3,7 Octane 1 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis and Key Bond Formations
A common retrosynthetic approach to the tricyclo[3.3.0.03,7]octane core involves the disconnection of the C3-C7 bond. This strategy simplifies the target molecule to a more accessible cis-bicyclo[3.3.0]octane precursor. The key challenge then becomes the formation of this central bond to construct the strained tricyclic system.
Several synthetic methodologies have been explored to achieve this crucial C3-C7 bond formation. These include intramolecular C-H carbene insertion and ketone-to-cyclopentanol photocyclization from appropriately substituted bicyclo[3.3.0]octane derivatives. researchgate.netresearchgate.netcdnsciencepub.com Another powerful strategy is the oxidative cyclization of the bis-enolate derived from dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates. sci-hub.se The choice of strategy is often dictated by the desired substitution pattern on the final tricyclic scaffold.
For the synthesis of tricyclo[3.3.0.03,7]octane-1-carboxylic acid, the retrosynthetic analysis would similarly lead to a bicyclo[3.3.0]octane precursor with appropriate functionalization at the bridgehead positions to allow for the introduction of the carboxylic acid group.
Stereoselective and Regioselective Construction of the Tricyclic Core
The construction of the tricyclo[3.3.0.03,7]octane core with specific stereochemistry and regiochemistry is a significant synthetic challenge due to the inherent strain of the molecule. Various strategies have been developed to address this, primarily focusing on intramolecular reactions that control the spatial arrangement of the newly formed bonds.
Intramolecular reactions are particularly well-suited for the synthesis of complex, strained molecules like tricyclo[3.3.0.03,7]octane. One explored approach is the intramolecular C-H carbene insertion. researchgate.netcdnsciencepub.com This method involves generating a carbene from a precursor such as a tosylhydrazone of a cis-3-oxobicyclo[3.3.0]octane derivative. The spatial proximity of the carbene to the C7-H bond in a specific conformation of the bicyclic precursor can lead to the formation of the desired C3-C7 bond. However, the success of this reaction is highly dependent on the distance between the reacting centers. cdnsciencepub.com
Another intramolecular strategy is the photocyclization of a ketone to a cyclopentanol, which has been investigated for the formation of the tricyclo[3.3.0.03,7]octane skeleton. researchgate.netcdnsciencepub.com This reaction, however, did not yield the desired tricyclic alcohol from dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate. cdnsciencepub.com
A more successful intramolecular approach has been the pinacol (B44631) reduction of cis-1,5-disubstituted bicyclo[3.3.0]octane-3,7-diones using low-valent titanium, which yields 3,7-disubstituted tricyclo[3.3.0.03,7]octane-1,5-diols. doi.org
Oxidative cyclization has proven to be a robust method for synthesizing the tricyclo[3.3.0.03,7]octane core. A key example is the iodine-mediated oxidation of the bis-enolate of dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylate. sci-hub.sersc.org This reaction proceeds in a five-step sequence from readily available cis-bicyclo[3.3.0]octane-3,7-diones to afford dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives. sci-hub.se
The stereochemistry of the starting bicyclo[3.3.0]octane precursor plays a crucial role in the outcome of the oxidative cyclization. It has been demonstrated that while the endo,endo cis-isomer of dimethyl octahydropentalene-2,5-dicarboxylate leads to an undesired Claisen cyclization product, the exo,endo cis- and exo,exo cis- stereoisomers provide the desired tricyclo[3.3.0.03,7]octane-1,5-dicarboxylic acid dimethyl ester in high yields. acs.org This stereochemical dependence is a critical consideration for the regioselective and stereoselective construction of the tricyclic core.
| Substrate Stereoisomer | Reaction Conditions | Major Product | Yield |
|---|---|---|---|
| endo,endo cis-DMOD | 1) Lithiation, 2) I₂ oxidation | Claisen Cyclization Product | - |
| exo,endo cis-DMOD | 1) Lithiation, 2) I₂ oxidation | Stellane 1,5-dicarboxylate | Quantitative |
| exo,exo cis-DMOD | 1) Lithiation, 2) I₂ oxidation | Stellane 1,5-dicarboxylate | Quantitative |
While not a direct method for the synthesis of the tricyclo[3.3.0.03,7]octane core, rearrangement reactions of related bicyclic systems are an important consideration in synthetic design. For instance, the oxy-Cope rearrangement has been utilized to construct the bicyclo[3.3.0]octane ring system, which can then serve as a precursor to the tricyclic scaffold. researchgate.net The anionic oxy-Cope rearrangement of (1R, 2S)-1,2-divinylcyclohexanol using potassium hydride and 18-crown-6 leads to (E)-cyclodec-5-enone, which can undergo further transformations. researchgate.net
It is also noteworthy that derivatives of the tricyclo[3.3.0.03,7]octane skeleton are prone to rearrangement reactions, highlighting the inherent strain of the system. cdnsciencepub.com For example, acid-catalyzed rearrangement of 2-substituted tricyclo[3.3.0.03,7]octyl derivatives can lead to ring-contracted products. acs.org
Catalytic Approaches and Optimized Reaction Conditions for Scaffold Formation
The development of catalytic methods for the construction of the tricyclo[3.3.0.03,7]octane skeleton is an area of ongoing research aimed at improving efficiency and reducing synthetic steps. While stoichiometric methods have been more commonly reported, some catalytic approaches have been successfully employed in the synthesis of precursors and analogs.
Palladium-catalyzed reactions have been utilized in the synthesis of derivatives. For instance, a palladium(0)-catalyzed methoxycarbonylation has been used to prepare a key intermediate in the synthesis of tetramethyl tricyclo[3.3.0.03,7]octane-1,3,5,7-tetracarboxylate. acs.org Additionally, catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for the reduction of double bonds in bicyclic precursors. acs.org
Rhodium-catalyzed intramolecular cyclizations have emerged as a powerful tool in organic synthesis, although their direct application to form the tricyclo[3.3.0.03,7]octane core from acyclic or monocyclic precursors is not yet well-established. However, rhodium catalysts are known to promote C-H insertion reactions, which could be a potential avenue for the key C3-C7 bond formation. acs.org
Ruthenium-catalyzed oxidation has also been employed in the synthesis of functionalized tricyclo[3.3.0.03,7]octane derivatives. A RuO₄-promoted oxidation using a catalytic amount of RuCl₃·H₂O has been used to convert a 2,2'-biphenylene subunit into two carboxyl groups in the synthesis of a tetracarboxylate derivative. acs.org
Optimized reaction conditions are crucial for the successful synthesis of this strained scaffold. For the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate, the use of a strong base like lithium diisopropylamide (LDA) to form the bis-enolate, followed by treatment with iodine, has proven effective. sci-hub.se The temperature and reaction time are critical parameters that need to be carefully controlled to maximize the yield of the desired tricyclic product and minimize side reactions.
Scalable Synthesis Protocols and Industrial Relevance
The potential of tricyclo[3.3.0.03,7]octane derivatives as bioisosteres for benzene in medicinal chemistry and crop science has driven the need for scalable synthetic protocols. acs.org A notable achievement in this area is the development of a multigram-scale synthesis of tricyclo[3.3.0.03,7]octane-1,5-dicarboxylic acid derivatives. acs.org
This scalable protocol is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD). acs.org The synthesis can be performed on a scale of up to 50 grams in a single run, which is a significant step towards making these compounds readily available for further research and development. acs.org The key to the scalability of this process lies in the efficient and high-yielding nature of the oxidative cyclization step for the appropriate stereoisomers of the starting material.
Enantioselective Synthesis of Chiral Tricyclo[3.3.0.0,3,7]octane Derivatives
The asymmetric synthesis of chiral tricyclo[3.3.0.0,3,7]octane derivatives, including the title compound tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid, presents a significant challenge due to the rigid and strained tricyclic framework. While a direct enantioselective synthesis of the target carboxylic acid is not extensively documented, several strategies can be employed to access chiral derivatives of this ring system. These methods primarily rely on the enantioselective construction of key bicyclo[3.3.0]octane precursors, followed by a diastereoselective intramolecular cyclization, or through the resolution of racemic mixtures.
One notable example from the literature involves the conversion of a chiral carboxylic acid derivative, specifically (–)-tricyclo[3.3.0.0,3,7]octane-2-carboxylic acid, into (–)-bisnoradamantan-2-one. rsc.org This transformation confirms the existence and utility of enantiomerically pure carboxylic acids within this tricyclic family as valuable chiral building blocks. The absolute configuration of the resulting ketone was determined to be (1R,3R,5R,7R), which in turn establishes the stereochemistry of the starting carboxylic acid. rsc.org
The primary routes to chiral tricyclo[3.3.0.0,3,7]octane derivatives can be broadly categorized as follows:
Enantioselective Synthesis of Bicyclic Precursors: A common and powerful approach involves the asymmetric synthesis of functionalized cis-bicyclo[3.3.0]octane systems, which can then be induced to cyclize to form the third bond of the tricyclic structure. The attempts to synthesize dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate often start from cis-bicyclo[3.3.0]octane derivatives. researchgate.net Strategies for achieving enantioselectivity in the bicyclic precursors include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions in the synthesis of the bicyclo[3.3.0]octane core.
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to an achiral precursor to direct the stereochemical outcome of subsequent reactions.
Enzymatic Reactions: The use of enzymes to perform stereoselective transformations, such as the microbial reduction of prochiral 2,2-disubstituted cyclopentanediones to yield chiral cyclopentanoid synthetic intermediates. acs.org These intermediates can serve as foundational units for the construction of the bicyclo[3.3.0]octane framework.
Chiral Resolution: This classical method involves the separation of a racemic mixture of a chiral tricyclo[3.3.0.0,3,7]octane derivative, such as the carboxylic acid, into its constituent enantiomers. This can be achieved by:
Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Intramolecular Photocyclization: The Paternò-Büchi reaction, an intramolecular [2+2] photocycloaddition of an alkene and a carbonyl group, can be a key step in constructing the oxetane ring that can be a precursor to the tricyclic system. mdpi.com Achieving enantioselectivity in such reactions can be approached by using chiral sensitizers or by performing the reaction in a chiral environment. nih.gov
The following table summarizes some of the key precursors and intermediates that are central to the synthesis of the tricyclo[3.3.0.0,3,7]octane skeleton, highlighting their potential for enantioselective functionalization.
| Precursor/Intermediate | Synthetic Relevance | Potential for Enantioselective Synthesis |
| cis-Bicyclo[3.3.0]octane-3,7-dione | A common starting material for the elaboration of the tricyclic framework. | Prochiral, allowing for asymmetric mono-functionalization or desymmetrization using chiral reagents or catalysts. |
| Dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate | A key precursor for the synthesis of dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate. researchgate.net | The ketone functionality allows for stereoselective reductions or additions. |
| 2,2-Disubstituted cyclopentanediones | Building blocks for the construction of the bicyclo[3.3.0]octane core. | Prochiral, enabling asymmetric microbial reduction to chiral hydroxyketones. acs.org |
| (–)-Tricyclo[3.3.0.0,3,7]octane-2-carboxylic acid | A known chiral derivative used in the synthesis of other chiral tricyclo[3.3.0.0,3,7]octanes. rsc.org | Its existence points to successful resolution or asymmetric synthesis strategies. |
Detailed research findings on the direct enantioselective synthesis of this compound are sparse. However, the principles of asymmetric synthesis applied to the bicyclo[3.3.0]octane precursors provide a clear and viable pathway to obtaining chiral derivatives of the tricyclo[3.3.0.0,3,7]octane system. The choice of strategy would depend on the desired enantiomeric purity and the scalability of the process.
Reactivity Profiles and Mechanistic Investigations of Tricyclo 3.3.0.0,3,7 Octane 1 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction
While specific studies focusing exclusively on the esterification, amidation, and reduction of tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid are not extensively detailed in the reviewed literature, the reactivity of the carboxylic acid group is well-established in organic chemistry and can be inferred from the successful synthesis and manipulation of related derivatives.
The synthesis of various ester derivatives of the tricyclo[3.3.0.0,3,7]octane skeleton has been thoroughly documented. For instance, dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate and its 3,7-dimethyl derivative have been prepared via a five-step synthesis starting from cis-bicyclo[3.3.0]octane-3,7-diones. sci-hub.seuab.cat Furthermore, the more complex tetramethyl tricyclo[3.3.0.0,3,7]octane-1,3,5,7-tetracarboxylate has been synthesized, which involved an esterification step where a diacid precursor was treated with diazomethane to yield the final tetraester product. acs.org The existence of compounds like 5-(methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid further confirms that the carboxylic acid group on this skeleton can be readily esterified.
These examples demonstrate that the carboxylic acid moiety on the tricyclo[3.3.0.0,3,7]octane framework undergoes standard transformations:
Esterification: Can be achieved using common reagents like diazomethane or by acid-catalyzed reaction with an alcohol. acs.org
Amidation: Is expected to proceed through activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine.
Reduction: Can likely be accomplished using powerful reducing agents such as lithium aluminum hydride to yield the corresponding primary alcohol, tricyclo[3.3.0.0,3,7]octan-1-ylmethanol.
Strain-Induced Reactivity and Rearrangements of the Tricyclo[3.3.0.0,3,7]octane Skeleton
The significant strain energy of the tricyclo[3.3.0.0,3,7]octane skeleton is a primary driver of its chemical reactivity, making its derivatives prone to a variety of rearrangements. cdnsciencepub.com This inherent instability facilitates transformations that lead to thermodynamically more stable bicyclic or rearranged tricyclic systems.
Many derivatives of tricyclo[3.3.0.0,3,7]octane undergo facile skeletal rearrangements, particularly under acidic conditions or with base catalysis, driven by the release of ring strain. cdnsciencepub.com
Acid-Catalyzed Rearrangements: Cationic intermediates formed from tricyclo[3.3.0.0,3,7]octane derivatives readily rearrange. For example, treatment of tricyclo[3.3.0.0,3,7]octan-2-one with potassium tert-butoxide results in its conversion to norbornane-2-carboxylic acid. cdnsciencepub.com Similarly, 3,7-dimethyltricyclo[3.3.0.0,3,7]octan-1-ol rearranges to cis-1,5-dimethylbicyclo[3.3.0]octan-3-one. cdnsciencepub.com
Base-Induced Ring Opening: The reaction of certain tricyclo[3.3.0.0,3,7]octanones with nucleophiles like methoxide can lead to ring-opened ester products. rsc.org
Homoketonization: The strain is evident in the easy homoketonization of tricyclo[3.3.0.0,3,7]octane-1,5-diol to exo-7-hydroxy-cis-bicyclo[3.3.0]octan-3-one, a reaction that can occur simply during silica gel column chromatography. researchgate.net
Bond Cleavage: Attempts at certain intramolecular reactions can lead to the cleavage of the central C3–C7 bond to form more stable bicyclo[3.3.0]octane derivatives. researchgate.netresearchgate.net
The reactivity of the tricyclo[3.3.0.0,3,7]octane skeleton is highly dependent on the nature of the intermediates formed.
Electrophilic/Cationic Reactions: Reactions that proceed through cationic intermediates almost invariably result in rearranged products. The high strain energy facilitates skeletal reorganization to achieve a more stable carbocationic structure, often leading to ring contraction or expansion. cdnsciencepub.com
Nucleophilic Reactions: Nucleophilic additions to substituted tricyclo[3.3.0.0,3,7]octanones have been studied. Depending on the substrate and the nucleophile, reactions can proceed via a regiospecific homo-conjugate addition or can induce rearrangement of the strained skeleton. rsc.org For example, reaction of one tricycloalkanone with azide, fluoride, or iodide ions resulted in homo-conjugate addition, whereas reaction with methoxide ion led to rearranged methyl esters. rsc.org
Radical Reactions: The formation of radical intermediates on the tricyclo[3.3.0.0,3,7]octane skeleton has also been investigated. These reactions can proceed without the extensive skeletal rearrangements that characterize their cationic counterparts, suggesting that radical pathways may be preferable for maintaining the integrity of the tricyclic framework.
Photochemical reactions provide an alternative pathway for transforming the tricyclo[3.3.0.0,3,7]octane skeleton. While direct photolysis of the parent carboxylic acid is not well-documented, related photochemical transformations have been explored.
One potential photochemical reaction is the intramolecular abstraction of a hydrogen atom by an excited ketone, which can lead to the formation of cyclopentanols. cdnsciencepub.com Attempts were made to synthesize dimethyl 3-hydroxytricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate from a precursor ketone via this photochemical cyclization. cdnsciencepub.comresearchgate.net However, these attempts were unsuccessful, with the starting material being recovered or converted to other products, highlighting the challenges in predicting and controlling reactivity in this strained system. cdnsciencepub.com Other studies have detailed the photochemical isomerization of bicyclo[2.2.2]octadienones to form related tricyclo[3.3.0.0,2,8]octen-3-ones, demonstrating the utility of photochemistry in accessing complex polycyclic systems. acs.org
Mechanistic Studies of Key Reactions: Intermediates and Transition States
Mechanistic investigations into the rearrangements of tricyclo[3.3.0.0,3,7]octane derivatives have provided insight into the intermediates and transition states that govern these transformations. The key step in one successful synthesis of the dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate involves the iodine oxidation of a bis-enolate derived from a bicyclic precursor. sci-hub.seuab.cat This reaction proceeds through a C3-C7 bond formation, effectively closing the strained tricyclic cage.
Studies on related systems, such as the photorearrangement of bicyclo[2.2.2]octadienones, have elucidated the complex mechanistic pathways, involving intermediates that lead to the final tricyclic product. acs.org The failure of certain synthetic approaches, such as intramolecular C-H carbene insertion or photochemical cyclization to form the C3-C7 bond, has been attributed to the excessive distance between the reacting centers (C3 and C7) in the bicyclo[3.3.0]octane precursors, preventing the formation of the necessary transition state. cdnsciencepub.com
Influence of Substitution Patterns on Reactivity and Selectivity
The substitution pattern on the tricyclo[3.3.0.0,3,7]octane skeleton significantly influences its reactivity and the selectivity of its rearrangements. The synthesis of both the parent dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate and its 3,7-dimethyl derivative highlights how substituents can be incorporated into the strained framework. sci-hub.seuab.cat
The presence of methyl groups at the C3 and C7 positions, for instance, can affect the stability of intermediates and the kinetics of reactions. The successful synthesis of the 3,7-dimethyl derivative using an iodine-mediated oxidation of a bis-enolate demonstrates that this key bond-forming reaction is tolerant of substitution at these positions. sci-hub.se The table below summarizes the synthesis of substituted dicarboxylate derivatives.
| Starting Material | Key Intermediate | Final Product | Key Reaction Step | Yield |
|---|---|---|---|---|
| cis-Bicyclo[3.3.0]octane-3,7-dione | bis-Enolate of Dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylate | Dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate | Iodine Oxidation | 38% |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | bis-Enolate of Dimethyl 3,7-dimethyl-cis-bicyclo[3.3.0]octane-3,7-dicarboxylate | Dimethyl 3,7-dimethyltricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate | Iodine Oxidation | 38% |
Data sourced from Camps, P., et al. (1988). sci-hub.seuab.cat
This demonstrates that while the core reactivity is dictated by the strained skeleton, substituents play a crucial role in modulating the electronic and steric properties, which in turn affects reaction pathways and outcomes.
Theoretical and Computational Chemistry of the Tricyclo 3.3.0.0,3,7 Octane System
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the molecular and electronic characteristics of derivatives of the tricyclo[3.3.0.0,3,7]octane system. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been utilized to investigate the properties of highly pyramidalized alkenes within this framework, such as 3,7-(2,2'-biphenylene)tricyclo[3.3.0.0(3,7)]oct-1(5)-ene. nih.gov
These calculations provide crucial parameters that define the molecule's reactivity and stability. Key electronic properties that are often computed include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and its kinetic stability. For the aforementioned biphenylene-substituted derivative, the calculated HOMO/LUMO gap is 3.79 eV. nih.gov This value offers insight into the electronic transitions and the energy required to excite the molecule.
The molecular structure itself is a primary output of these calculations, providing optimized geometries with precise bond lengths and angles. For the tricyclo[3.3.0.0,3,7]octane system, a notable structural feature is the pyramidalization of the bridgehead carbon atoms, which is a direct consequence of the cage's strain. In the case of 3,7-(2,2'-biphenylene)tricyclo[3.3.0.0(3,7)]oct-1(5)-ene, the pyramidalization angle has been calculated to be 61.7 degrees, quantifying the significant deviation from planar geometry. nih.gov
| Parameter | Value |
|---|---|
| Pyramidalization Angle | 61.7 degrees |
| HOMO/LUMO Gap | 3.79 eV |
Analysis of Strain Energy and Strained Bonds within the Cage System
The tricyclo[3.3.0.0,3,7]octane skeleton is characterized by a significant amount of strain energy, which is a key factor in its chemical behavior. cdnsciencepub.com This strain arises from the distortion of bond angles and lengths from their ideal values in an acyclic alkane. The molecule can be conceptualized as a norbornane with a methylene bridge connecting the 2 and 5 positions, leading to a highly rigid and strained structure. cdnsciencepub.com
The inherent strain energy of this tricyclic system has been a subject of computational investigation. For example, the strain energy of 3,7-(2,2'-biphenylene)tricyclo[3.3.0.0(3,7)]oct-1(5)-ene has been calculated to be 72.9 kcal/mol using DFT methods. nih.gov This high value is indicative of a molecule with a large amount of stored potential energy, which can be released in chemical reactions.
The strain is distributed throughout the cage, but is particularly concentrated in the bonds involving the bridgehead carbons. The cleavage of the C3–C7 bond in derivatives of this system under certain reaction conditions is a testament to the strain associated with this bond. researchgate.net The facile cationic transformations and rearrangements that many tricyclo[3.3.0.0,3,7]octane derivatives undergo are also a direct consequence of the relief of ring strain. cdnsciencepub.com For instance, 3,7-dimethyltricyclo[3.3.0.0,3,7]octan-1-ol readily converts to cis-1,5-dimethylbicyclo[3.3.0]octan-3-one, and tricyclo[3.3.0.0,3,7]octan-2-one can be transformed into norbornane-2-carboxylic acid, both of which are driven by the release of the high strain energy of the parent cage. cdnsciencepub.com
| Compound | Strain Energy (kcal/mol) |
|---|---|
| 3,7-(2,2'-biphenylene)tricyclo[3.3.0.0(3,7)]oct-1(5)-ene | 72.9 |
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling has proven to be a valuable tool for understanding the reaction pathways and energy landscapes of reactions involving the tricyclo[3.3.0.0,3,7]octane system. The high strain energy of this skeleton often leads to complex rearrangements and reactions that can be elucidated through theoretical calculations. cdnsciencepub.com
The syntheses of compounds containing this carbon skeleton typically involve irreversible reactions in the key step, a consequence of the thermodynamic driving force to form the strained cage. cdnsciencepub.com Computational studies can model the transition states and intermediates along these synthetic routes, providing insights into the reaction mechanisms.
Furthermore, the rearrangement of tricyclo[3.3.0.0,3,7]octane derivatives is a common theme in their chemistry. cdnsciencepub.com For example, the conversion of tricyclo[3.3.0.0,3,7]octan-2-one to norbornane-2-carboxylic acid under basic conditions highlights the propensity of this system to undergo ring-opening reactions to relieve strain. cdnsciencepub.com Computational modeling can map the potential energy surface for such transformations, identifying the lowest energy pathways and the structures of the transition states.
Prediction of Spectroscopic Parameters and Conformational Analysis (Methodological Focus)
Computational chemistry plays a crucial role in predicting spectroscopic parameters and performing conformational analysis, which are essential for the characterization of complex molecules like those based on the tricyclo[3.3.0.0,3,7]octane framework. While detailed studies on the title carboxylic acid are limited, the methodologies employed for related systems are instructive.
For instance, in the study of related bicyclic systems like 3,7-dioxabicyclo[3.3.0]octane lignans, ¹H NMR spectra exhibiting second-order features were successfully interpreted through computer simulation. rsc.org This approach allows for a detailed conformational analysis of the ring system. rsc.org Such computational tools are invaluable for assigning complex spectra and understanding the three-dimensional structure of molecules in solution.
In the context of the tricyclo[3.3.0.0,3,7]octane system, the photoelectron spectra of derivatives such as tricyclo[3.3.0.0,3,7]octane-2,4-dione and tricyclo[3.3.0.0,3,7]octane-2,6-dione have been interpreted with the aid of quantum-mechanical calculations (HF-SCF, 6-31G* basis). researchgate.net These calculations help in assigning the observed electronic transitions to specific molecular orbitals.
For tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid, computational methods could be used to predict its NMR (¹H and ¹³C) chemical shifts and coupling constants. This would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. Such predictions would be instrumental in confirming the structure of the synthesized compound and in understanding its conformational preferences. The rigid nature of the tricyclo[3.3.0.0,3,7]octane cage would likely limit the number of low-energy conformers, simplifying the analysis.
Molecular Dynamics Simulations and Intermolecular Interactions
Information regarding molecular dynamics (MD) simulations and the specific intermolecular interactions of this compound is not extensively documented in the available literature. However, the principles of MD simulations can be applied to understand the behavior of this molecule in various environments.
MD simulations could provide insights into the dynamics of the molecule and its interactions with solvent molecules or other solute molecules. For this compound, a key feature for intermolecular interactions would be the carboxylic acid group, which is capable of forming strong hydrogen bonds. In the solid state, it is highly likely that the molecules would form hydrogen-bonded dimers, a common structural motif for carboxylic acids.
In solution, the carboxylic acid group would interact with solvent molecules, and the nature of these interactions would depend on the solvent's properties (e.g., polarity, hydrogen-bonding capability). The tricyclic cage itself is nonpolar and would primarily engage in weaker van der Waals interactions. MD simulations could model these interactions and predict properties such as solvation free energies and diffusion coefficients. Furthermore, simulations could explore the aggregation behavior of the molecule in different solvents.
Derivatization and Functionalization of the Tricyclo 3.3.0.0,3,7 Octane Scaffold
Introduction of Diverse Functional Groups onto the Polycyclic Core
The functionalization of the tricyclo[3.3.0.0,3,7]octane core is a critical step in harnessing its potential as a molecular scaffold. Research has demonstrated the introduction of a variety of functional groups at different positions of the polycyclic system, leading to a range of derivatives with distinct chemical properties.
Initial approaches to functionalization often involve the synthesis of the core skeleton with pre-installed functional groups. For instance, the synthesis of dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate establishes the presence of ester groups at the bridgehead positions. sci-hub.se Similarly, derivatives bearing diol, dione, methyl, and dimethyl functionalities have been prepared, showcasing the versatility of synthetic routes to this strained ring system. researchgate.net
More targeted derivatization has been achieved through the generation of reactive intermediates. The formation of highly pyramidalized alkenes, such as 3,7-(2,2'-biphenylene)tricyclo[3.3.0.0,3,7]oct-1(5)-ene and 3,7-sulfonyldioxytricyclo[3.3.0.0,3,7]oct-1(5)-ene, allows for subsequent trapping reactions to introduce complex substituents. nih.gov These intermediates, however, can be highly reactive and may not always yield expected dimerization products. nih.gov
The inherent reactivity of the strained scaffold can also be exploited. For example, tricyclo[3.3.0.0,3,7]octanones can undergo reactions with various nucleophiles, leading to the introduction of new functional groups. researchgate.net The table below summarizes some of the functional groups that have been successfully incorporated into the tricyclo[3.3.0.0,3,7]octane scaffold.
| Functional Group | Position of Introduction | Reference |
| Carboxylic Acid / Ester | 1, 5 | sci-hub.se |
| Diol | 1, 5 | researchgate.net |
| Dione | 2, 4 and 2, 6 | researchgate.net |
| Methyl / Dimethyl | 3, 7 | researchgate.net |
| Biphenylene | 3, 7 | nih.gov |
| Sulfonyldioxy | 3, 7 | nih.gov |
| Azidomethyl | 5 | |
| Methoxy-oxopropyl | 5 | chemsrc.com |
Regio- and Stereocontrolled Functionalization Strategies
Achieving regio- and stereocontrol in the functionalization of the rigid and sterically demanding tricyclo[3.3.0.0,3,7]octane scaffold is a significant synthetic challenge. The inherent symmetry and accessibility of different positions on the core dictate the feasibility and outcome of chemical transformations.
The synthesis of specific stereoisomers of functionalized tricyclo[3.3.0.0,3,7]octane derivatives often relies on the stereochemistry of the bicyclic precursors. For example, the synthesis of dimethyl cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dicarboxylate yields a mixture of endo,endo-, endo,exo-, and exo,exo- stereoisomers, highlighting the challenges in controlling stereochemistry during the formation of the precursor to the tricyclic system. sci-hub.se The conditions of subsequent reactions, such as hydrolysis, can also influence the final stereoisomeric ratio. sci-hub.se
The photochemical Paternò-Büchi reaction has been employed in the synthesis of tricyclo[3.3.0.0,3,7]octane-2,4-dione and -2,6-dione, demonstrating a method for installing functional groups at specific locations. researchgate.netnih.gov However, the stereochemical outcome of such reactions can be complex and may result in mixtures of isomers. nih.gov
For tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid, the bridgehead position of the carboxylic acid group can direct functionalization to other accessible positions on the scaffold. However, the literature specifically detailing regio- and stereocontrolled strategies for this particular derivative is limited. The development of such strategies is crucial for the synthesis of well-defined, complex molecules for specific applications. Future work in this area could involve the use of directing groups or chiral catalysts to influence the position and stereochemical orientation of incoming functional groups.
Synthesis of Polyfunctionalized this compound Derivatives
The synthesis of polyfunctionalized derivatives of this compound expands the chemical space accessible from this unique scaffold. By introducing multiple functional groups, it is possible to create molecules with tailored properties for various applications.
A key strategy for accessing polyfunctionalized systems is to start with a precursor that already contains multiple reactive sites. The synthesis of dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate and its 3,7-dimethyl derivative provides a platform for further modifications at both the bridgehead and other positions on the scaffold. sci-hub.se Similarly, the synthesis of the D2d symmetric tetramethyl tricyclo[3.3.0.0,3,7]octane-1,3,5,7-tetracarboxylate showcases the potential for extensive functionalization of the core. acs.org
Direct derivatization of this compound has also been achieved, leading to polyfunctionalized molecules. For example, derivatives such as 5-(azidomethyl)this compound and 5-(3-methoxy-3-oxopropyl)this compound have been reported. chemsrc.com These examples demonstrate the feasibility of introducing additional functional groups onto the scaffold while retaining the initial carboxylic acid moiety.
The table below provides examples of polyfunctionalized tricyclo[3.3.0.0,3,7]octane derivatives.
| Derivative Name | Functional Groups | Reference |
| Dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate | Two ester groups | sci-hub.se |
| Dimethyl 3,7-dimethyltricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate | Two ester groups, two methyl groups | sci-hub.se |
| Tetramethyl tricyclo[3.3.0.0,3,7]octane-1,3,5,7-tetracarboxylate | Four ester groups | acs.org |
| 5-(Azidomethyl)this compound | Carboxylic acid, azidomethyl group | |
| 5-(3-Methoxy-3-oxopropyl)this compound | Carboxylic acid, methoxy-oxopropyl group | chemsrc.com |
Scaffold Modification for Enhanced Chemical Diversity
Modification of the tricyclo[3.3.0.0,3,7]octane scaffold itself offers a powerful strategy for generating novel molecular frameworks and expanding chemical diversity. These modifications can involve ring-opening, rearrangement, or cleavage of the polycyclic core, leading to structures that are not readily accessible through other synthetic routes.
The inherent strain of the tricyclo[3.3.0.0,3,7]octane skeleton makes it susceptible to cleavage under certain conditions. For instance, the C3–C7 bond of 1,5-dimethyl-3,7-dipivaloyltricyclo[3.3.0.0,3,7]octane can be cleaved to yield bicyclo[3.3.0]octane diketones. researchgate.net This type of scaffold modification can be a deliberate strategy to access different bicyclic systems from a common tricyclic precursor.
Rearrangements of the tricyclo[3.3.0.0,3,7]octane skeleton to other isomeric tricyclic systems, such as the tricyclo[3.2.1.0,3,6]octane system, have also been observed during synthetic sequences. researchgate.net While sometimes an undesired side reaction, such rearrangements can also be exploited to create new and complex polycyclic architectures.
Applications of Tricyclo 3.3.0.0,3,7 Octane 1 Carboxylic Acid As a Synthetic Building Block and Material Precursor
Utility in the Synthesis of Complex Organic Molecules
Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid and related structures are instrumental as intermediates in the synthesis of more elaborate organic molecules. The strained tricyclic system can be a source of reactivity, enabling transformations that lead to novel and complex architectures.
Several synthetic routes to the core tricyclo[3.3.0.0,3,7]octane skeleton have been developed, highlighting its importance. One straightforward, five-step synthesis produces dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate from the readily available cis-bicyclo[3.3.0]octane-3,7-dione. sci-hub.seuab.cat The key step in this synthesis involves an iodine-mediated oxidation of a bis-enolate intermediate derived from dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylate. sci-hub.seuab.cat
Alternative approaches have also been explored, such as the formation of the central C3–C7 bond from bicyclo[3.3.0]octane precursors through methods like intramolecular C–H carbene insertion or ketone-to-cyclopentanol photocyclization. researchgate.netcdnsciencepub.com Researchers have also described the formation of a hydroxylated derivative, dimethyl 3-hydroxytricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate, via reduction of a dioxobicyclo[3.3.0]octane precursor. researchgate.net The development of these synthetic methodologies underscores the utility of the tricyclo[3.3.0.0,3,7]octane framework as a foundational element for constructing diverse and complex molecular targets, including highly pyramidalized alkenes. nih.gov
Role as a Scaffold in the Design of Novel Chemical Architectures
The well-defined and rigid geometry of the tricyclo[3.3.0.0,3,7]octane (stellane) core makes it an excellent scaffold for the precise spatial arrangement of functional groups. This C(sp³)-rich, non-planar structure is increasingly used to create novel three-dimensional molecules, a strategy often referred to as "escaping flatland" in medicinal chemistry. chemrxiv.org This approach moves away from traditional flat, aromatic structures to explore new areas of chemical space.
The stability of the stellane cage has been evaluated under various reaction conditions, including decarboxylation, nucleophilic substitutions, reductions, and oxidations, proving its robustness and compatibility with a wide range of chemical transformations. digitellinc.comchemrxiv.org This reliability allows for the synthesis of a diverse set of mono- and di-substituted building blocks, making the stellane scaffold a versatile platform for molecular design. chemrxiv.orgchemrxiv.org
Incorporation into Polymeric Systems and Advanced Materials
The unique structural properties of tricyclo[3.3.0.0,3,7]octane derivatives suggest their potential application in materials science. The rigidity and defined geometry of the polyalicyclic cage can be exploited to create polymers and other advanced materials with specific, predictable properties. By incorporating this structured, non-aromatic unit into a polymer backbone or as a pendant group, it is possible to influence characteristics such as thermal stability, mechanical strength, and optical properties. While specific examples of polymers derived from this compound are not yet widely reported, the use of similar polycyclic hydrocarbon structures in polymer chemistry is an area of active interest.
Application in Supramolecular Chemistry and Host-Guest Systems
Rigid molecular scaffolds are fundamental components in supramolecular chemistry, where non-covalent interactions are used to build large, organized assemblies. The defined structure of the tricyclo[3.3.0.0,3,7]octane core makes it a candidate for designing molecular hosts in host-guest systems. The carboxylic acid functional group can be modified to include recognition sites (e.g., hydrogen bond donors/acceptors, charged groups) that can selectively bind to specific guest molecules.
While the direct application of this compound in this context is an emerging area, the principles of supramolecular design support its potential. The fixed orientation of substituents on the stellane scaffold could lead to the creation of highly pre-organized cavities for molecular recognition, similar to established host molecules like cyclodextrins and calixarenes.
Use as Bioisosteres for Aromatic Systems (e.g., Ortho-Benzene Mimics)
One of the most significant applications of the tricyclo[3.3.0.0,3,7]octane scaffold is its use as a saturated bioisostere for ortho-disubstituted benzene rings. digitellinc.comnih.gov Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a flat aromatic ring with a three-dimensional, saturated scaffold like stellane can lead to significant improvements in a drug candidate's physicochemical properties, such as increased aqueous solubility and reduced non-specific binding. chemrxiv.orgdigitellinc.com
Derivatives of tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylic acid have been identified as exceptionally effective mimics of ortho-substituted benzenes. enamine.net X-ray crystallographic analysis of dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate reveals that the 1,5-substituents adopt a geometry that closely matches the in-plane topology of substituents on an ortho-disubstituted benzene ring. chemrxiv.orgchemrxiv.org This structural fidelity makes the stellane scaffold a superior choice compared to other proposed ortho-benzene mimics whose geometries often deviate significantly from the target aromatic system. chemrxiv.orgnih.gov
The development of scalable synthetic protocols for tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylic acid derivatives has made this valuable scaffold more accessible for applications in medicinal chemistry and agrochemical design. chemrxiv.orgchemrxiv.org Its demonstrated stability and the ability to be functionalized make it a cornerstone for designing next-generation therapeutics. digitellinc.com
Table 1. Comparison of Geometric Parameters between an ortho-Substituted Benzene and a Stellane-Based Mimic.
| Parameter | ortho-Phthalic Acid | Dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate |
| Substituent Distance (d) | ~3.1 Å | ~3.1 Å |
| Scaffold Carbon Distance (r) | ~1.4 Å | ~1.6 Å |
| Substituent-Scaffold Angles (φ) | ~120° | ~120° |
| Dihedral Angle (θ) | 0° | ~0° (in-plane) |
| Data derived from crystallographic studies and molecular modeling. chemrxiv.orgnih.gov |
Analytical Methodologies for Structural and Mechanistic Elucidation
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry Principles)
Spectroscopy is a cornerstone in the structural analysis of tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of tricyclo[3.3.0.0,3,7]octane derivatives. While specific data for the 1-carboxylic acid derivative is not widely published, analysis of closely related compounds, such as dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate, provides expected chemical shift ranges. sci-hub.se
¹H NMR: The proton spectrum is expected to show complex multiplets for the methine and methylene protons of the strained tricyclic core. The bridgehead protons (e.g., H-3 and H-7) would likely appear at a distinct chemical shift due to the cage strain. The acidic proton of the carboxylic acid group would typically appear as a broad singlet far downfield, generally above 10 ppm.
¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The quaternary carbon of the carboxylic acid (C-1) would be significantly deshielded, appearing in the 175-185 ppm range. The carbonyl carbon (C=O) is also characteristic. The bridgehead carbons and other aliphatic carbons of the tricyclic system would appear in the upfield region, with their precise shifts influenced by the strain and stereochemistry of the cage structure. sci-hub.se For instance, in dimethyl tricyclo[3.3.0.0,3,7]octane-1,5-dicarboxylate, the bridgehead carbons C-3 and C-7 appear at 38.0 ppm, while the methylene carbons (C-2, C-4, C-6, C-8) are observed at 47.9 ppm. sci-hub.se
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad singlet, concentration and solvent dependent. |
| ¹H | Tricyclic Core (C-H) | 1.5 - 3.0 | Complex multiplets due to rigid structure and coupling. |
| ¹³C | Carboxyl Carbon (-COOH) | 175 - 185 | Quaternary carbon, typically a low-intensity signal. |
| ¹³C | Tricyclic Core (C-H, C-C) | 30 - 60 | Shifts are highly dependent on strain and substitution. sci-hub.se |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid moiety.
O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. vscht.cz
C=O Stretch: A sharp, intense absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1690 and 1760 cm⁻¹. Its exact position can be influenced by hydrogen bonding. vscht.cz
C-H Stretch: Absorptions for the C-H stretching of the tricyclic alkane framework would appear just below 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aliphatic | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. Under electron ionization (EI), the molecule is expected to fragment in predictable ways.
Molecular Ion (M⁺): The peak corresponding to the intact radical cation would confirm the molecular weight of the compound.
Fragmentation: Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak. libretexts.org The latter, resulting in an acylium ion, is often a prominent peak. libretexts.org Further fragmentation would involve the breakdown of the highly strained tricyclo[3.3.0.0,3,7]octane cage. researchgate.net
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. For a molecule with the complexity and stereochemical richness of this compound, this technique is invaluable. It provides precise measurements of bond lengths, bond angles, and torsional angles, which unequivocally establishes the compound's relative stereochemistry.
Studies on several derivatives of the tricyclo[3.3.0.0,3,7]octane system have been successfully conducted using single-crystal X-ray diffraction. iucr.orgrsc.org These analyses have confirmed the highly strained cage structure and the specific spatial arrangement of substituents. iucr.orgrsc.org For example, the crystal structure of N,N-Dimethyl-6-methylenetricyclo-[3.3.0.0,3,7]octane-2-carboxamide was determined, providing detailed structural parameters for the core skeleton. iucr.org Such an analysis for this compound would confirm the connectivity and definitively assign the relative positions of the carboxylic acid group and all stereocenters within the tricyclic framework. If a chiral derivative is used or a chiral resolution is performed, X-ray crystallography can also be used to determine the absolute stereochemistry.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures. The choice of method depends on the scale of the purification and the nature of the impurities.
Column Chromatography: Silica gel column chromatography is a standard method for purification. The polarity of the carboxylic acid group ensures strong interaction with the silica gel stationary phase. A gradient elution system, starting with a nonpolar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), would typically be employed to separate the target acid from less polar byproducts. The high strain of the tricyclic skeleton can sometimes lead to rearrangements on silica gel, a factor that must be considered. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale purification, reversed-phase HPLC is a powerful technique. researchgate.netresearchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid to suppress ionization of the carboxyl group, would be suitable. sielc.comsielc.com In synthetic procedures for related compounds, semi-preparative HPLC has been used to separate stereoisomers of precursors. sci-hub.se
Gas-Liquid Chromatography (GLC): While the free acid is generally too polar and non-volatile for direct GLC analysis, its methyl ester derivative could be analyzed using this method to assess purity. GLC was used to analyze precursors in the synthesis of related tricyclic systems. sci-hub.se
Current Research Challenges and Future Directions
Development of Green and Sustainable Synthetic Routes
Current synthetic approaches to the tricyclo[3.3.0.0,3,7]octane skeleton often rely on multi-step sequences starting from bicyclo[3.3.0]octane precursors. sci-hub.seresearchgate.net A key method involves the iodine oxidation of bisenolates derived from dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates to form the crucial C3-C7 bond. sci-hub.se While effective, such methods often employ stoichiometric reagents and may require demanding reaction conditions, which can generate significant chemical waste.
A major challenge is the development of more sustainable and "green" synthetic pathways. Future research is focused on creating these complex architectures using principles of green chemistry, such as:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions represent a promising avenue for efficiently constructing complex bicyclic and tricyclic systems.
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives, such as transition metal-catalyzed C-H activation or insertion reactions, could provide more efficient and environmentally benign routes. thieme-connect.com
Renewable Feedstocks: Exploring pathways that begin with renewable starting materials rather than petroleum-based feedstocks.
Exploration of Unconventional Reactivity and Novel Rearrangement Pathways
The high degree of strain within the tricyclo[3.3.0.0,3,7]octane framework is a key driver of its chemical behavior, often leading to unconventional reactivity and skeletal rearrangements. Research has shown that reactions proceeding through cationic intermediates at the 2-position of the tricyclo[3.3.0.0,3,7]octane system can result in rearranged products through a formal ring contraction. acs.org This highlights the propensity of the strained system to alleviate its inherent strain energy through bond reorganization.
Similarly, studies on related cis-bicyclo[3.3.0]octene systems have revealed unexpected stereochemical outcomes in reactions like dihydroxylation. nih.gov Reactions that were expected to occur on the sterically accessible convex face were found to proceed selectively on the more hindered concave face. nih.gov This counterintuitive reactivity is attributed to subtle torsional and conformational effects within the rigid ring system, which can only be fully understood through detailed computational analysis. nih.gov
Future research directions include:
A systematic investigation of the reaction mechanisms for known rearrangements.
The deliberate use of the inherent ring strain to drive novel chemical transformations that are not accessible with less strained molecules.
Exploring photochemical and electrochemical methods to trigger unique rearrangement pathways.
Understanding and harnessing this reactivity is crucial for unlocking the full synthetic potential of this class of compounds.
Expansion of the Functionalization Repertoire for Diverse Applications
The ability to selectively introduce a wide range of functional groups onto the tricyclo[3.3.0.0,3,7]octane skeleton is essential for tailoring its properties for specific applications. Current methodologies have successfully produced derivatives functionalized at various positions. For instance, the synthesis of dicarboxylate and tetracarboxylate derivatives demonstrates that bridgehead (C1, C5) and other framework positions (C3, C7) can be substituted. sci-hub.seacs.org Additionally, functional groups such as halides and acetates have been introduced at the C2 position. acs.org
However, the existing methods are limited, and a significant challenge lies in expanding the toolkit for selective functionalization. The development of robust and versatile C-H functionalization strategies would be a major breakthrough, allowing for the direct installation of functional groups without the need for pre-functionalized substrates. The ultimate goal is to achieve precise control over the placement of multiple, diverse functional groups on this rigid, three-dimensional scaffold. Such polyfunctionalized cage compounds could serve as advanced building blocks or as bioisosteres in medicinal chemistry, where rigid scaffolds can improve pharmacological properties. dtic.milresearchgate.net
| Position | Functional Group | Reference |
|---|---|---|
| 1 | -COOH | |
| 1, 5 | -COOCH₃ | sci-hub.se |
| 1, 3, 5, 7 | -COOCH₃ | acs.org |
| 2 | -Cl, -Br, -OAc | acs.org |
Integration of Advanced Computational Methods with Experimental Synthesis and Reactivity Studies
The complex stereoelectronic properties of strained polycyclic molecules like tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid make them ideal candidates for synergistic studies combining experimental work with advanced computational methods. As demonstrated in studies of related bicyclic systems, computational chemistry is an indispensable tool for understanding and predicting reactivity. nih.gov For example, Density Functional Theory (DFT) calculations have been used to explain why certain reactions exhibit unexpected stereoselectivity, revealing that torsional strain can outweigh steric hindrance in directing the reaction pathway. nih.gov
Key areas where computation can accelerate research include:
Ring Strain Energy (RSE) Calculation: Accurately quantifying the strain within the molecule and its derivatives helps in predicting their thermodynamic stability and reactivity. osti.govresearchgate.net
Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates to explain observed product distributions and predict the feasibility of new reactions.
Prediction of Properties: Molecular properties such as spectroscopic characteristics, charge distribution, and potential for intermolecular interactions can be calculated to guide the design of new molecules for specific applications, such as in materials science or medicinal chemistry.
The tight integration of computational predictions with experimental validation will be crucial for the rational design of new synthetic routes and the discovery of novel reactivity, saving time and resources. chemrxiv.org
Emerging Roles in Advanced Organic Chemistry and Materials Science
The unique structural and physical properties of the tricyclo[3.3.0.0,3,7]octane skeleton make it a highly attractive motif for applications in advanced organic chemistry and materials science. While still an emerging area, the potential is significant.
Medicinal Chemistry: Caged hydrocarbons are increasingly being explored as C(sp³)-rich bioisosteres for aromatic rings in drug design. researchgate.net Replacing a flat phenyl group with a three-dimensional, rigid scaffold like tricyclo[3.3.0.0,3,7]octane can lead to improved metabolic stability, solubility, and binding affinity. researchgate.net
Materials Science: Rigid molecular building blocks, or tectons, are essential for the construction of porous crystalline materials like covalent organic frameworks (COFs) and porous organic cages. The defined geometry and rigidity of the tricyclo[3.3.0.0,3,7]octane core make it a promising candidate for designing materials with tailored porosity for applications in gas storage and separation. nih.govchemrxiv.org
Polymer Chemistry: The high ring strain of the tricyclo[3.3.0.0,3,7]octane system could potentially be harnessed in ring-opening metathesis polymerization (ROMP) to create novel polymers. The resulting materials would feature the rigid polycyclic unit incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties.
The exploration of these emerging roles requires the development of versatile functionalization strategies (as discussed in 9.3) to append the necessary linking groups or pharmacophores to the central scaffold. As synthetic accessibility improves, this compound and its derivatives are poised to become valuable components in the design of next-generation pharmaceuticals, materials, and polymers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis often involves intramolecular Diels-Alder reactions or cyclopropane ring-opening strategies. For example, tricyclic cores can be constructed via a 5-vinyl-1,3-cyclohexadiene precursor followed by acid-catalyzed cyclization. Yield optimization requires precise control of temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., Lewis acids like BF₃·OEt₂) to stabilize transition states . Multi-step protocols may include protecting-group strategies for the carboxylic acid moiety to prevent side reactions .
Q. What spectroscopic techniques are most effective for characterizing tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid?
- Methodological Answer:
- ¹H/¹³C NMR: Resolves stereochemistry and ring junction protons (e.g., bridgehead carbons at δ 40–50 ppm).
- IR Spectroscopy: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹).
- X-ray Crystallography: Essential for unambiguous structural determination due to the compound’s rigid, three-dimensional framework .
- HPLC-MS: Validates purity (>95%) and molecular weight (m/z 152.19 for [M-H]⁻) .
Q. How does the rigid tricyclic framework influence the chemical reactivity of tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid?
- Methodological Answer: The fused bicyclo[3.3.0]octane system restricts conformational flexibility, enhancing stability toward thermal and oxidative degradation. This rigidity directs reactivity to the carboxylic acid group, enabling selective derivatization (e.g., esterification, amidation) while minimizing ring-opening side reactions. Steric hindrance at bridgehead positions may slow nucleophilic attacks, necessitating bulky catalysts for functionalization .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid derivatives?
- Methodological Answer:
- DFT Calculations: Model transition states for cyclization reactions (e.g., activation energies for Diels-Alder pathways).
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) by analyzing steric and electronic complementarity .
Q. What strategies resolve contradictions in reported biological activities of tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid derivatives?
- Methodological Answer:
- Meta-Analysis: Systematically compare assay conditions (e.g., pH, cell lines) across studies. For instance, discrepancies in IC₅₀ values may arise from variations in solubility (logP ~1.5–2.0) or membrane permeability.
- Structure-Activity Relationship (SAR) Studies: Introduce substituents (e.g., halogens, methyl groups) to isolate steric vs. electronic effects. For example, 3-bromo derivatives show enhanced antimicrobial activity due to increased lipophilicity .
- In Silico ADMET Profiling: Use tools like SwissADME to reconcile pharmacokinetic data (e.g., bioavailability differences due to efflux transporter interactions) .
Q. What experimental approaches optimize regioselective functionalization of tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid?
- Methodological Answer:
- Protecting Groups: Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBS) to direct electrophilic substitution to less hindered positions.
- Catalytic Systems: Use Pd-catalyzed C–H activation for arylation at bridgehead carbons.
- Microwave-Assisted Synthesis: Accelerate reaction rates (e.g., 30 minutes vs. 24 hours) while maintaining selectivity .
- Case Study: Sonogashira coupling at the 3-position achieved 75% yield under Pd(PPh₃)₄/CuI catalysis in DMF at 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
